2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide
Description
2-{[1-(2,5-Dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide is a synthetic acetamide derivative characterized by a benzimidazole core substituted with a 2,5-dimethylphenyl group at the 1-position and a sulfanyl-acetamide moiety at the 2-position.
Properties
IUPAC Name |
N-(3-acetamidophenyl)-2-[1-(2,5-dimethylphenyl)imidazol-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N4O2S/c1-14-7-8-15(2)19(11-14)25-10-9-22-21(25)28-13-20(27)24-18-6-4-5-17(12-18)23-16(3)26/h4-12H,13H2,1-3H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEOSMJIAZJKOHE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2C=CN=C2SCC(=O)NC3=CC=CC(=C3)NC(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide is a synthetic derivative featuring an imidazole ring and a sulfenamide moiety. This structure is significant as it combines pharmacophores that have been associated with various biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound based on recent research findings, highlighting its potential therapeutic applications.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
- IUPAC Name : 2-{[1-(2,5-dimethylphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(3-acetamidophenyl)acetamide
- Molecular Formula : C15H18N4OS
- Molecular Weight : 302.39 g/mol
Antimicrobial Activity
Recent studies have investigated the antimicrobial properties of related compounds in the imidazole class. For instance, derivatives similar to the target compound have shown significant activity against various strains of bacteria, including Methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecium. The Minimum Inhibitory Concentration (MIC) values for some derivatives were reported as low as 1 µg/mL against S. aureus, indicating potent antimicrobial potential .
Table 1: Antimicrobial Activity of Imidazole Derivatives
| Compound | Target Bacteria | MIC (µg/mL) |
|---|---|---|
| Compound A | S. aureus | 1 |
| Compound B | E. faecium | 2 |
| Compound C | C. albicans | 0.5 |
| Target Compound | S. aureus | TBD |
Anticancer Activity
The anticancer potential of imidazole derivatives has also been explored extensively. Compounds with similar structures have demonstrated significant cytotoxic effects against various cancer cell lines such as Caco-2 (colorectal cancer) and A549 (lung cancer). For example, one study indicated that certain thiazole derivatives reduced cell viability in Caco-2 cells by approximately 39.8% compared to untreated controls .
Table 2: Cytotoxic Effects on Cancer Cell Lines
| Compound | Cell Line | Viability Reduction (%) |
|---|---|---|
| Compound D | Caco-2 | 39.8 |
| Compound E | A549 | 31.9 |
| Target Compound | Caco-2 | TBD |
The biological activity of imidazole derivatives is often attributed to their ability to interact with specific biological targets, including enzymes involved in cell proliferation and survival pathways. For example, dihydrofolate reductase (DHFR), which plays a crucial role in purine synthesis, is a well-known target for many imidazole-based antimicrobials . The presence of the sulfenamide group may enhance the binding affinity to these targets, thereby increasing efficacy.
Case Studies
- Study on Antimicrobial Properties : A recent investigation into novel thiazole derivatives highlighted the effectiveness of compounds structurally related to the target compound against drug-resistant bacterial strains. The study reported favorable results with MIC values indicating strong antibacterial activity .
- Anticancer Evaluation : Another research effort focused on evaluating the anticancer properties of imidazole derivatives against various cell lines. The study revealed that specific substitutions on the imidazole ring significantly influenced cytotoxicity, suggesting that structural modifications could optimize therapeutic efficacy .
Comparison with Similar Compounds
Table 1: Key Structural Differences Among Analogs
Key Observations :
- Substituent Position: The 2,5-dimethylphenyl group in the target compound contrasts with analogs bearing 3,5-dimethylphenyl (SHA), 3-methoxyphenyl, or 2,3-dimethylphenyl substituents.
- Acetamide Group : The 3-acetamidophenyl moiety enhances hydrogen-bonding capacity compared to SHA’s hydroxyl group or the naphthyl group in , which may affect solubility and target interactions.
Physicochemical Properties
Table 2: Physicochemical Comparison
Notes:
- The target compound’s logP (~2.84) suggests moderate lipophilicity, comparable to G856-2040 but lower than G856-1657 (logP 4.84) . This indicates better aqueous solubility than highly lipophilic analogs.
- A higher polar surface area (66.26 Ų) compared to G856-1657 (34.40 Ų) suggests improved membrane permeability for the target compound.
Urease Inhibition (SHA Analogs):
The structurally similar SHA (PDB ID: 6ZJA) inhibits Helicobacter pylori urease by coordinating nickel ions in the enzyme’s active site, demonstrating IC₅₀ values in the micromolar range . The target compound’s 2,5-dimethylphenyl group may alter binding efficiency compared to SHA’s 3,5-dimethylphenyl substitution due to steric hindrance or electronic effects.
Antimicrobial and Anticancer Potential (Benzimidazole Analogs):
Compounds like NAAB-496 and NAAB-503 (containing sulfonyl and chlorophenyl groups) exhibit antimicrobial activity, with structural requirements for activity including a planar benzimidazole core and electron-withdrawing substituents . The target compound’s 3-acetamidophenyl group may enhance bioactivity by mimicking natural penicillin side chains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
